![molecular formula C16H10ClN3OS B2755115 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 912763-23-6](/img/structure/B2755115.png)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
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Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Anticancer Activity
- A study on the synthesis of indapamide derivatives, including those with benzothiazole moieties, showed that certain compounds demonstrated significant proapoptotic activity against melanoma cell lines, suggesting potential anticancer applications (Yılmaz et al., 2015). The synthesized derivatives inhibited human carbonic anhydrase isoforms, which are relevant to cancer research due to their role in tumor growth and metastasis.
Anticonvulsant and Benzodiazepine Pharmacological Effects
- Novel 4-thiazolidinone derivatives were evaluated for their anticonvulsant activities and benzodiazepine receptor agonism, showing considerable efficacy in animal models. These findings highlight the therapeutic potential of benzothiazole derivatives in neurological disorders (Faizi et al., 2017).
Photocatalytic and Environmental Applications
- Research into the photocatalytic degradation of contaminants using TiO2-loaded adsorbent supports, including those related to benzothiazole derivatives, suggests applications in environmental remediation. This work underscores the role of such compounds in enhancing the rate of mineralization of pollutants and reducing the concentration of toxic intermediates in water (Torimoto et al., 1996).
Antimicrobial Activity
- Studies on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity against various bacterial and fungal strains, indicating the potential of benzothiazole derivatives in developing new antimicrobial agents (Desai et al., 2013).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS/c1-9-6-12(17)7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJVBKOFHLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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